Electrochemical Fluorination Yield: PFOF (37%) vs. POSF (≥61%) Under Identical ECF Conditions
In a direct head-to-head comparison under identical electrochemical fluorination conditions (liquid HF, ~30 °C, 10–15 V), perfluorooctanoyl fluoride [335-66-0] was prepared from C7H15COF in 37% yield with 80% current efficiency, whereas perfluorooctanesulfonyl fluoride [307-35-7] was prepared from C8H17SO2F in ≥61% yield with 87% current efficiency [1]. This represents a 24-percentage-point yield differential favoring POSF. Under standard industrial Simons ECF conditions without process optimization, PFOF yields are even lower—15–20%—due to competing cyclization to perfluorinated tetrahydrofuran and tetrahydropyran by-products [2].
| Evidence Dimension | ECF synthetic yield and current efficiency |
|---|---|
| Target Compound Data | Yield: 37%; Current efficiency: 80% (optimized); Standard Simons ECF yield: 15–20% |
| Comparator Or Baseline | Perfluorooctanesulfonyl fluoride (POSF, CAS 307-35-7): Yield ≥61%; Current efficiency: 87% |
| Quantified Difference | Yield differential: 24 percentage points lower for PFOF; Current efficiency differential: 7 percentage points lower |
| Conditions | Liquid HF, ~30 °C, 10–15 V; Simons ECF reactor |
Why This Matters
The significantly lower electrochemical fluorination yield of PFOF relative to POSF directly impacts procurement cost per unit mass of final perfluorinated product and necessitates distinct process economics and purification workflows.
- [1] Ciba-Geigy A.-G. (1975). Perfluorinated acid fluorides by electrochemical fluorination. EPFL Infoscience Record 79733. View Source
- [2] Napoli, M., Conte, L., Gambaretto, G. P., & Carlini, F. M. (1992). Yield improvements in the electrochemical production of perfluorooctanoic acid. Journal of Fluorine Chemistry, 58(2–3), 227. View Source
